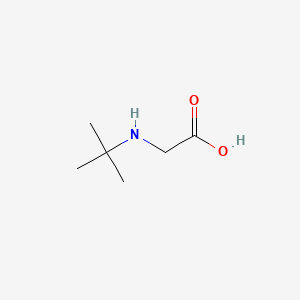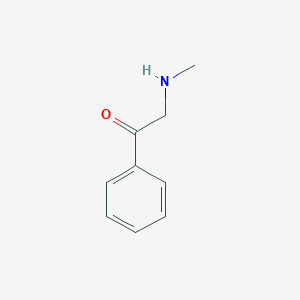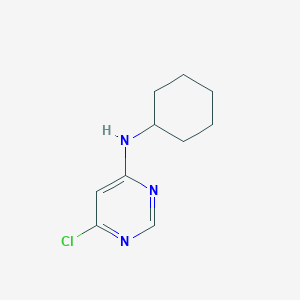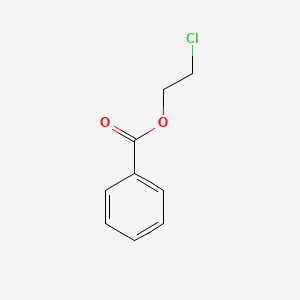
2-Chloroethyl benzoate
概述
描述
2-Chloroethyl benzoate: is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol benzoic acid 2-chloroethyl ester . This compound is characterized by the presence of a benzoate ester linked to a 2-chloroethyl group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethyl benzoate can be synthesized through the esterification of ethylene chlorohydrin with benzoyl chloride . The reaction is typically carried out in a round-bottomed flask with a condenser attached. The mixture of ethylene chlorohydrin and benzoyl chloride is gently heated until the reaction initiates. The reaction temperature is then maintained at around 200-215°C for about 30 minutes. The product is then purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
化学反应分析
Types of Reactions: 2-Chloroethyl benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzoic acid and 2-chloroethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols in an appropriate solvent.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-hydroxyethyl benzoate, 2-aminoethyl benzoate, or 2-thioethyl benzoate.
Hydrolysis: Benzoic acid and 2-chloroethanol.
Reduction: 2-hydroxyethyl benzoate.
科学研究应用
2-Chloroethyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-chloroethyl benzoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atom in the 2-chloroethyl group is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester group can be hydrolyzed to produce benzoic acid and 2-chloroethanol. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
相似化合物的比较
2-Bromoethyl benzoate: Similar structure but with a bromine atom instead of chlorine.
2-Iodoethyl benzoate: Similar structure but with an iodine atom instead of chlorine.
Ethyl benzoate: Lacks the halogen atom in the ethyl group.
Comparison:
Reactivity: 2-Chloroethyl benzoate is more reactive towards nucleophiles compared to ethyl benzoate due to the presence of the chlorine atom. it is less reactive than 2-bromoethyl benzoate and 2-iodoethyl benzoate, as bromine and iodine are better leaving groups.
Applications: While all these compounds are used in organic synthesis, the specific applications may vary based on their reactivity and the desired chemical transformations.
属性
IUPAC Name |
2-chloroethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPPGQUFDXLAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239866 | |
| Record name | Ethanol, 2-chloro-, benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-55-9 | |
| Record name | Ethanol, 2-chloro-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD23EKE6Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular information of 2-chloroethyl benzoate?
A1: this compound has the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize this compound [, ].
Q2: How is this compound synthesized?
A2: Several synthetic routes to this compound are reported. One method involves reacting benzoyl chloride with ethylene oxide in the presence of a catalyst like hydrogen chloride or tetraethylammonium chloride []. Another approach uses dichloromethane as a C1 source, reacting it with benzoic acid or benzaldehyde in the presence of tert-butyl hydroperoxide [].
Q3: Can you explain the catalytic activity of this compound in the synthesis of methylene diesters?
A3: While this compound itself might not be the catalyst, it's produced in a reaction where dichloromethane acts as a C1 source to form methylene diesters from carboxylic acids or aldehydes. The reaction, utilizing tert-butyl hydroperoxide in water, achieves high yields for both aliphatic and aromatic methylene diesters []. The role of this compound in this context requires further investigation.
Q4: What are the applications of this compound?
A4: this compound is primarily used as a chemical intermediate in organic synthesis. One notable application is in the preparation of benzoylcholine iodide, a compound with potential pharmaceutical relevance []. Additionally, it has been investigated for its role in producing novel piperazine derivatives with potential biological activity [].
Q5: Are there any studies on the environmental impact of this compound?
A5: While the provided abstracts don't directly address the environmental impact of this compound, one study describes utilizing bamboo leaves to convert polymer waste (Polysorbate 20) into this compound []. This suggests an interest in exploring sustainable synthesis methods and potentially reducing the environmental footprint associated with this compound.
Q6: What is known about the metabolism of this compound in animals?
A6: Studies using radiolabeled this compound (¹⁴C-CEB) in animals showed rapid absorption and excretion, primarily through urine. The primary metabolite identified in rat urine was hippuric acid, suggesting metabolism occurs via hydrolysis followed by conjugation with glycine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

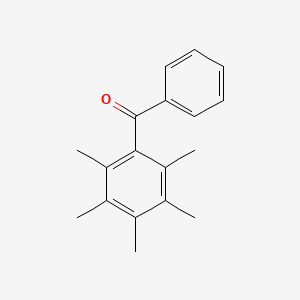
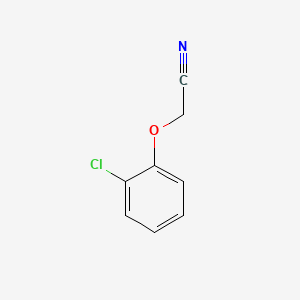

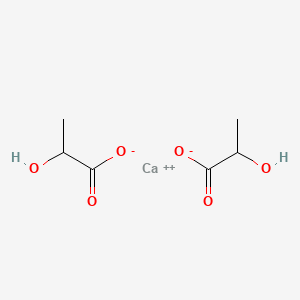
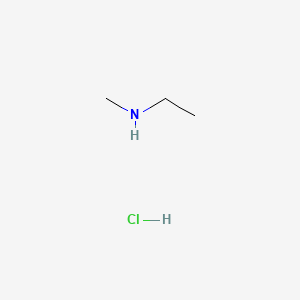

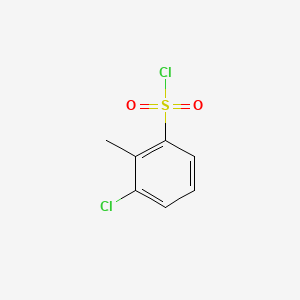
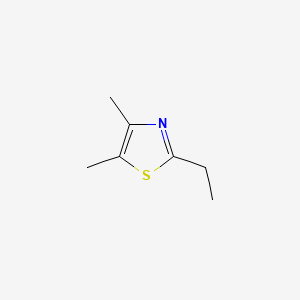
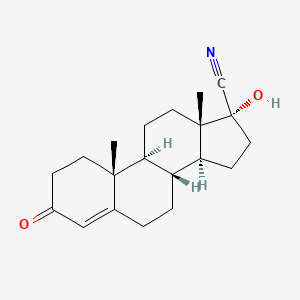
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)
